1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride
Description
This compound is a butanone derivative featuring a 4-piperidinyl core substituted with a 3-chlorophenyl group at the 4-position and a 3-(1-piperidinyl)propyl chain at the 1-position. The dihydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications.
Properties
CAS No. |
62270-75-1 |
|---|---|
Molecular Formula |
C23H37Cl3N2O |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-1-(3-piperidin-1-ium-1-ylpropyl)piperidin-1-ium-4-yl]butan-1-one;dichloride |
InChI |
InChI=1S/C23H35ClN2O.2ClH/c1-2-8-22(27)23(20-9-6-10-21(24)19-20)11-17-26(18-12-23)16-7-15-25-13-4-3-5-14-25;;/h6,9-10,19H,2-5,7-8,11-18H2,1H3;2*1H |
InChI Key |
LLCPGHQEJAOTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CC[NH+](CC1)CCC[NH+]2CCCCC2)C3=CC(=CC=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Biological Activity
1-Butanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl)-4-piperidinyl)-, dihydrochloride, also known by its chemical structure C15H21Cl2N·2HCl, is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological effects, including pharmacological properties and relevant case studies.
- Molecular Formula : C15H21Cl2N·2HCl
- Molecular Weight : 307.25 g/mol
- CAS Number : 54402-04-9
The compound primarily acts on the central nervous system (CNS) due to its piperidine moiety, which is known for interacting with various neurotransmitter systems. The presence of the chlorophenyl group suggests potential interactions with dopamine and serotonin receptors, which are critical in modulating mood and behavior.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects. The piperidine derivatives have been shown to influence serotonin and norepinephrine levels in the brain, suggesting a potential for treating mood disorders .
- Anticancer Properties : Preliminary studies suggest that piperidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells .
- Neuroprotective Effects : Some studies indicate that piperidine-based compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .
Study 1: Antidepressant Activity
A study conducted by Liu et al. (2023) explored the effects of various piperidine derivatives on depression models in rodents. The results indicated that specific modifications to the piperidine structure enhanced serotonin receptor affinity, leading to significant reductions in depressive behaviors compared to control groups .
Study 2: Anticancer Efficacy
In a study examining the anticancer properties of related piperidine compounds, researchers found that the introduction of halogenated phenyl groups increased the cytotoxicity against several cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation .
Data Table: Biological Activities of Related Piperidine Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules:
Key Comparisons
Structural Variations and Activity: Chlorophenyl Position: The target compound’s 3-chlorophenyl group differs from R-1625’s 4-chlorophenyl and LS-48316’s 2-chlorophenyl. Meta-substitution may alter receptor binding affinity compared to para- or ortho-substituted analogs, impacting selectivity for dopamine or opioid receptors . Heterocyclic Core: The piperidinyl core in the target compound contrasts with LS-48316’s piperazinyl ring.
Synthesis Methods :
- The target compound likely employs alkylation to attach the 3-(1-piperidinyl)propyl chain, whereas LS-48316 and piperazine derivatives () utilize click chemistry for efficient triazole or piperazine ring formation .
Pharmacological Profile: CNS Activity: The target compound’s piperidinyl-propyl chain resembles fentanyl analogs (), suggesting possible opioid receptor modulation. However, its 3-chlorophenyl group aligns more with antipsychotic butyrophenones (e.g., R-1625) . Antimicrobial Activity: Unlike ’s piperazine-triazole derivatives, the target compound lacks electron-withdrawing groups (e.g., triazole), which are critical for antifungal activity .
Physicochemical Properties: Solubility: The dihydrochloride salt improves solubility comparable to LS-48316 and R-1625, favoring oral or injectable formulations .
Research Findings and Data
Structural-Activity Relationships (SAR)
- Chlorophenyl Position : Meta-substitution (3-chloro) in the target compound may reduce dopamine D2 receptor affinity compared to R-1625’s para-substitution, as seen in haloperidol analogs .
- Piperidinyl vs. Piperazinyl : Piperazinyl cores (e.g., LS-48316) often exhibit dual activity at serotonin and adrenergic receptors, whereas piperidinyl derivatives are more selective for opioid or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
